molecular formula C12H16N2O4 B14550043 N-[1-(2-Butoxy-4-nitrophenyl)ethylidene]hydroxylamine CAS No. 61718-48-7

N-[1-(2-Butoxy-4-nitrophenyl)ethylidene]hydroxylamine

Cat. No.: B14550043
CAS No.: 61718-48-7
M. Wt: 252.27 g/mol
InChI Key: KCBXNLLNUIEFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Butoxy-4-nitrophenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C12H16N2O4 It is characterized by the presence of a butoxy group, a nitrophenyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Butoxy-4-nitrophenyl)ethylidene]hydroxylamine typically involves the reaction of 1-(2-butoxy-4-nitrophenyl)ethanone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Butoxy-4-nitrophenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Bases: Sodium acetate, sodium hydroxide.

Major Products Formed

    Reduction: Formation of N-[1-(2-butoxy-4-aminophenyl)ethylidene]hydroxylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

N-[1-(2-Butoxy-4-nitrophenyl)ethylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-Butoxy-4-nitrophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a butoxy group and a nitrophenyl group, which confer specific chemical and biological properties.

Properties

CAS No.

61718-48-7

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

N-[1-(2-butoxy-4-nitrophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C12H16N2O4/c1-3-4-7-18-12-8-10(14(16)17)5-6-11(12)9(2)13-15/h5-6,8,15H,3-4,7H2,1-2H3

InChI Key

KCBXNLLNUIEFJS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=NO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.